Caspofungin impurity A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C51H86N10O15 |

|---|---|

Molecular Weight |

1079.3 g/mol |

IUPAC Name |

N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

InChI |

InChI=1S/C51H86N10O15/c1-4-28(2)23-29(3)11-9-7-5-6-8-10-12-39(68)55-33-25-38(67)45(54-21-20-53)59-49(74)42-37(66)18-22-60(42)51(76)40(36(65)17-19-52)57-48(73)41(44(70)43(69)30-13-15-31(63)16-14-30)58-47(72)35-24-32(64)26-61(35)50(75)34(27-62)56-46(33)71/h13-16,28-29,32-38,40-45,54,62-67,69-70H,4-12,17-27,52-53H2,1-3H3,(H,55,68)(H,56,71)(H,57,73)(H,58,72)(H,59,74) |

InChI Key |

GINOBWNPZWJLMW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)CO)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure and Analysis of Caspofungin Impurity A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Caspofungin impurity A, a significant process-related impurity encountered during the manufacturing of the antifungal agent Caspofungin. Understanding the structure, formation, and analytical characterization of this impurity is critical for ensuring the quality, safety, and efficacy of the final drug product.

Introduction to Caspofungin and the Significance of Impurity Profiling

Caspofungin is a potent, broad-spectrum antifungal agent belonging to the echinocandin class of drugs.[1] It is a semi-synthetic lipopeptide derived from Pneumocandin B0, a fermentation product of the fungus Glarea lozoyensis.[2][3] Caspofungin exerts its therapeutic effect by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell death.[1][2] As a parenterally administered medication, the purity of Caspofungin is of paramount importance.[2] Pharmaceutical impurities, such as this compound, must be identified, quantified, and controlled to meet stringent regulatory standards and ensure patient safety.[]

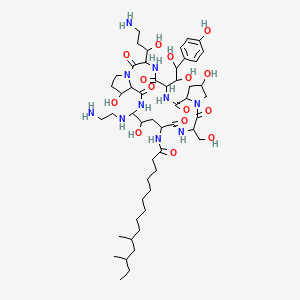

Chemical Structure of this compound

This compound has been identified as the serine analogue of Caspofungin.[2] It is a significant process-related impurity that is recognized by the European Pharmacopoeia and requires careful monitoring.[2] The structural difference lies in the substitution of an amino acid in the cyclic peptide core.

-

Systematic Chemical Name: l-((4R,5S)-5-(2-Aminoethylamino)-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine)-2-L-serine-5-((3R)-3-hydroxy-L-ornithine)-pneumocandin B0[2]

-

Alternative IUPAC Name: (10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.0⁹,¹³]heptacosan-18-yl]-10,12-dimethyltetradecanamide[5]

The core structure is a cyclic hexapeptide with a lipophilic N-linked acyl side chain. The key distinction from Caspofungin is the presence of a serine residue in the peptide ring.

Quantitative Data and Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 1202167-57-4 | [3][5] |

| Molecular Formula | C₅₁H₈₆N₁₀O₁₅ | [3][5][6] |

| Molecular Weight | 1079.29 g/mol | [3][5][6] |

| Monoisotopic Mass | 1078.62741207 Da | [5] |

| Appearance | Solid | [] |

| Purity (Typical) | >90% or >95% (for reference standards) | [2][3][] |

| Storage Condition | -20°C | [] |

Formation of this compound

This compound is primarily a process-related impurity that arises during the semi-synthesis of Caspofungin from its precursor, Pneumocandin B0.[2] The formation is linked to the presence of a serine analogue of Pneumocandin B0, which can be generated during the fermentation process of Glarea lozoyensis.[2] If this serine analogue of the precursor is not adequately removed, it can be carried through the synthetic steps, ultimately leading to the formation of this compound in the final product.[2]

Caption: Formation pathway of this compound.

Experimental Protocols: Analytical Characterization

The primary analytical technique for the identification, separation, and quantification of Caspofungin and its related impurities, including Impurity A, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][]

Objective: To develop a stability-indicating RP-HPLC method for the determination of this compound in Caspofungin drug substance.

Methodology:

-

Instrumentation: A High-Performance Liquid Chromatograph system equipped with a quaternary pump, a multi-wavelength or photodiode array detector, an autosampler, and a data acquisition system.[7][8]

-

Column: A YMC-Pack Polyamine II column (150 x 4.6 mm, 5 µm particle size) or an equivalent reversed-phase column such as a YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm).[][7]

-

Mobile Phase: A gradient elution is typically employed. For example:

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 30°C.[][7]

-

Sample Tray Temperature: 4°C.[7]

-

Injection Volume: 10 µL.[7]

-

Detection Wavelength: UV detection, typically in the range of 210-280 nm, is used based on the chromophores present in the molecule.

-

System Suitability: The method is validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[7] A system suitability solution containing both Caspofungin and Impurity A is used to ensure the resolution and performance of the chromatographic system.[8]

Caption: RP-HPLC analytical workflow for this compound.

Conclusion

This compound is the serine analogue of the active pharmaceutical ingredient, arising primarily from a corresponding impurity in the Pneumocandin B0 starting material. Its effective identification and quantification, predominantly through RP-HPLC, are essential components of the quality control strategy for Caspofungin manufacturing. This guide provides the foundational technical information required for researchers and drug development professionals to understand and manage this critical impurity.

References

- 1. Caspofungin - Wikipedia [en.wikipedia.org]

- 2. This compound | 1202167-57-4 | Benchchem [benchchem.com]

- 3. Buy this compound | 1202167-57-4 | > 95% [smolecule.com]

- 5. This compound | C51H86N10O15 | CID 44610345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1202167-57-4 | IC139026 [biosynth.com]

- 7. impactfactor.org [impactfactor.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Known Biological Activity of Caspofungin and its Primary Degradation Product, Impurity A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caspofungin is a potent semisynthetic lipopeptide antifungal agent from the echinocandin class, renowned for its efficacy against invasive fungal infections, primarily those caused by Candida and Aspergillus species.[1] Its mechanism of action involves the specific inhibition of β-(1,3)-D-glucan synthesis, a critical component of the fungal cell wall not present in mammalian cells.[1] The quality and purity of caspofungin are paramount for its clinical safety and effectiveness, necessitating the monitoring and control of related substances, including its degradation products. One such significant degradation product is Caspofungin impurity A.

This technical guide provides a comprehensive overview of the known biological activity of caspofungin and addresses the current state of knowledge regarding this compound. While caspofungin's antifungal properties are well-documented, publicly available data on the specific biological activity of impurity A are scarce. This document summarizes the available information on impurity A, primarily contextualizing its role as an analytical reference standard. To fulfill the need for detailed experimental insights, this guide presents established protocols and data related to the parent compound, caspofungin, as a proxy for the methodologies that would be employed to evaluate any potential biological activity of its impurities.

Caspofungin: The Parent Compound

Mechanism of Action

Caspofungin exerts its fungicidal and fungistatic effects by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan in the fungal cell wall.[1] This disruption of cell wall integrity leads to osmotic instability and, ultimately, cell lysis.[2][3] The specificity of this target, which is absent in mammalian cells, accounts for the favorable safety profile of caspofungin.[1]

The inhibition of β-(1,3)-D-glucan synthesis triggers a compensatory mechanism in some fungi, such as Candida albicans, leading to an increase in chitin (B13524) synthesis as a means to reinforce the weakened cell wall.[4]

Figure 1: Simplified signaling pathway of Caspofungin's mechanism of action.

Antifungal Activity

Caspofungin demonstrates broad-spectrum activity against various fungal pathogens. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida albicans | 0.25 - 1 | [5] |

| Candida glabrata | 0.0625 - 0.125 (biofilm) | [6] |

| Aspergillus fumigatus | ≤ 0.25 (MEC) | [7] |

| Candida spp. | ≤ 1 (susceptibility breakpoint) | [5] |

MEC: Minimum Effective Concentration, an alternative endpoint for filamentous fungi where caspofungin causes morphological changes rather than complete growth inhibition.

This compound

Identity and Formation

This compound is a known degradation product and metabolite of caspofungin.[8] It is often formed during the manufacturing process or upon storage, particularly under conditions of thermal stress.[2] This impurity is also referred to as the serine analogue of Caspofungin. Due to its potential impact on the safety and efficacy of the final drug product, its levels are carefully monitored and controlled.

Known Biological Activity

Despite its well-established presence as an impurity, there is a significant lack of publicly available data on the biological activity of this compound. Some commercial suppliers of this compound as a reference standard mention that it has been shown to inhibit bacterial growth and may be responsible for the bactericidal activity of caspofungin, however, these claims are not substantiated with quantitative data or citations in the provided search results.[8]

Extensive searches of scientific literature and databases did not yield any peer-reviewed studies presenting quantitative data (e.g., MIC, IC50) on the antifungal, antibacterial, or cytotoxic properties of this compound. Consequently, its mechanism of action, if any, remains uncharacterized. Its primary documented role is as a reference standard for analytical method development and quality control in the pharmaceutical industry.[4]

Experimental Protocols

The following sections detail the methodologies used to assess the antifungal activity of caspofungin. These protocols are representative of the standard procedures that would be employed to evaluate the biological activity of this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.

Protocol:

-

Inoculum Preparation: The fungal isolate is cultured on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline and adjusted to a concentration of 0.5 × 10³ to 2.5 × 10³ cells per mL using a spectrophotometer.

-

Drug Dilution: A stock solution of the test compound (e.g., caspofungin) is prepared. Serial twofold dilutions are made in a 96-well microtiter plate containing RPMI 1640 medium to achieve the desired final concentration range.

-

Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

Incubation: The microtiter plate is incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control.

Figure 2: Workflow for antifungal susceptibility testing via broth microdilution.

Hypothetical Antibacterial Activity Screening

To investigate the unsubstantiated claims of antibacterial activity for this compound, a similar broth microdilution method could be employed against a panel of clinically relevant bacteria.

Hypothetical Protocol:

-

Bacterial Panel Selection: Include Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Procedure: Follow the general principles of the antifungal broth microdilution method, adjusting inoculum density and incubation conditions as per standard bacteriological testing guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).

-

Endpoint: Determine the MIC as the lowest concentration of Impurity A that completely inhibits visible bacterial growth.

Figure 3: Hypothetical workflow for screening the antibacterial activity of Impurity A.

Conclusion and Future Directions

Caspofungin remains a cornerstone in the treatment of invasive fungal infections, with a well-characterized mechanism of action and spectrum of activity. Its degradation product, this compound, is a critical entity in the context of pharmaceutical quality control, where it serves as an essential analytical reference standard.

However, a significant knowledge gap exists regarding the biological activity of this compound. The recurring but unsubstantiated claim of its antibacterial properties warrants further investigation. A systematic evaluation of its antimicrobial spectrum using standardized methodologies is necessary to either validate or refute these claims. Furthermore, studies on its potential cytotoxicity and mechanism of action would provide a comprehensive understanding of its biological profile. Such data would be invaluable for drug development professionals in setting appropriate specifications for this impurity in caspofungin drug products and for the broader scientific community in understanding the structure-activity relationships of echinocandin-related compounds. Until such studies are published, the biological activity of this compound remains undefined.

References

- 1. Caspofungin | 162808-62-0 [chemicalbook.com]

- 2. CN102488886B - Caspofungin preparation with low impurity content and preparation method and application thereof - Google Patents [patents.google.com]

- 3. WO2013044789A1 - Low impurity content caspofungin preparation, method for preparing same, and use thereof - Google Patents [patents.google.com]

- 4. Rise and fall of Caspofungin: the current status of Caspofungin as a treatment for Cryptococcus neoformans infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caspofungin: an echinocandin antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Degradation Pathway of Caspofungin Leading to Impurity A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caspofungin, a potent semi-synthetic lipopeptide antifungal agent, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Among these, Impurity A, identified as the serine analogue of Caspofungin, is a significant process-related and degradation product that requires careful monitoring during manufacturing and storage. This technical guide provides a comprehensive overview of the degradation pathways of Caspofungin that result in the formation of Impurity A. It details the primary stress factors, including hydrolysis and thermal decomposition, that contribute to this degradation. Furthermore, this guide outlines detailed experimental protocols for conducting forced degradation studies and for the analytical quantification of Caspofungin and Impurity A using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Quantitative data from available studies are summarized to provide insights into the conditions promoting impurity formation. Visual diagrams are provided to illustrate the degradation pathway and experimental workflows, offering a clear and concise reference for researchers and professionals in the field of drug development and quality control.

Introduction to Caspofungin and Impurity A

Caspofungin is a member of the echinocandin class of antifungal drugs, which act by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][] It is a semi-synthetic derivative of pneumocandin B0, a fermentation product of the fungus Glarea lozoyensis.[1] Given its parenteral route of administration, the purity and stability of Caspofungin are of paramount importance to ensure its safety and efficacy.

Impurity A is a critical process-related impurity and a primary degradation product of Caspofungin.[1] It has been identified as the serine analogue of Caspofungin. The formation of Impurity A can occur during the semi-synthesis process from pneumocandin B0 and is also accelerated by various stress conditions during storage and handling, such as exposure to heat and moisture.[1][] Understanding the degradation pathways leading to Impurity A is crucial for the development of stable formulations and robust manufacturing processes.

Caspofungin Degradation Pathways

The primary degradation pathways for Caspofungin that lead to the formation of Impurity A are hydrolysis and thermal degradation.[1][] The molecule's complex cyclic peptide structure contains several amide bonds that are susceptible to cleavage.

Hydrolytic Degradation

Hydrolysis is a major degradation route for Caspofungin. The presence of water can lead to the cleavage of amide bonds within the cyclic peptide core. This degradation can be influenced by pH, with both acidic and basic conditions potentially accelerating the process. While direct quantitative data on the formation of Impurity A through hydrolysis is limited in publicly available literature, forced degradation studies consistently identify it as a product under hydrolytic stress.

Thermal Degradation

Caspofungin is sensitive to elevated temperatures.[1][] Thermal stress can significantly accelerate the degradation process, leading to the formation of various degradation products, including Impurity A. Studies have shown that temperatures between 60°C and 80°C can cause significant degradation of Caspofungin.[1]

Other Stress Factors

Oxidative and photolytic conditions have also been investigated as potential contributors to Caspofungin degradation. While these factors can lead to the formation of other impurities, their specific role in the formation of Impurity A is less documented compared to hydrolysis and thermal stress.

Below is a diagram illustrating the general degradation pathway of Caspofungin.

Quantitative Data on Caspofungin Degradation

Forced degradation studies are essential for understanding the stability of a drug substance and for the development of stability-indicating analytical methods. The following table summarizes the conditions from various studies that lead to the degradation of Caspofungin and the formation of its impurities. While specific percentages of Impurity A formation are not consistently reported, the overall degradation provides an indication of the drug's stability under different stressors.

| Stress Condition | Reagent/Parameter | Temperature | Duration | Total Caspofungin Degradation (%) | Impurity A Formation | Reference |

| Acid Hydrolysis | 0.5 M HCl | 50°C | 30 minutes | Data not specified | Observed | [3] |

| Base Hydrolysis | 0.5 M NaOH | Room Temperature | 30 minutes | Data not specified | Observed | [3] |

| Oxidation | 0.2% H₂O₂ | Room Temperature | 20 minutes | Data not specified | Observed | [3] |

| Thermal Degradation | Heat | 60°C | 120 hours | Data not specified | Observed | [3] |

| Photolytic Degradation | 1.2 million lux hours (fluorescent) & 200 watt hours/m² (UV) | Ambient | - | Data not specified | Observed | [3] |

Note: The available literature often reports the total degradation of Caspofungin or confirms the presence of Impurity A without specifying its exact percentage of formation under each stress condition.

Experimental Protocols

The following sections provide detailed methodologies for conducting forced degradation studies on Caspofungin and for the subsequent analysis using RP-HPLC.

Forced Degradation Studies

These studies are designed to intentionally degrade the Caspofungin drug substance to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

4.1.1. General Sample Preparation

A stock solution of Caspofungin acetate (B1210297) is typically prepared in a suitable solvent, such as water or a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

4.1.2. Acidic Degradation

-

To a known volume of the Caspofungin stock solution, add an equal volume of 0.5 M hydrochloric acid.

-

Incubate the solution in a water bath at 50°C for 30 minutes.[3]

-

After incubation, cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 0.5 M sodium hydroxide.

-

Dilute the final solution to a suitable concentration for HPLC analysis.

4.1.3. Basic Degradation

-

To a known volume of the Caspofungin stock solution, add an equal volume of 0.5 M sodium hydroxide.

-

Keep the solution at room temperature for 30 minutes.[3]

-

Neutralize the solution with an appropriate volume of 0.5 M hydrochloric acid.

-

Dilute the final solution to a suitable concentration for HPLC analysis.

4.1.4. Oxidative Degradation

-

To a known volume of the Caspofungin stock solution, add an equal volume of 0.2% hydrogen peroxide.

-

Keep the solution at room temperature for 20 minutes.[3]

-

Dilute the final solution to a suitable concentration for HPLC analysis.

4.1.5. Thermal Degradation

-

Transfer a known amount of the Caspofungin stock solution into a suitable container.

-

Expose the solution to a temperature of 60°C for 120 hours in a calibrated oven.[3]

-

After the specified time, cool the solution to room temperature.

-

Dilute the final solution to a suitable concentration for HPLC analysis.

4.1.6. Photolytic Degradation

-

Expose the Caspofungin stock solution to white fluorescent light providing an overall illumination of 1.2 million lux hours.

-

Separately, expose the solution to UV light with an integrated near UV energy of not less than 200 watt hours per square meter.[3]

-

Prepare a control sample shielded from light.

-

After exposure, dilute the solutions to a suitable concentration for HPLC analysis.

The following diagram outlines the general workflow for forced degradation studies.

RP-HPLC Analytical Method

A stability-indicating RP-HPLC method is crucial for the separation and quantification of Caspofungin from its degradation products, including Impurity A.

4.2.1. Chromatographic Conditions

| Parameter | Condition | Reference |

| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent | [3] |

| Mobile Phase A | Aqueous buffer (e.g., 0.02 M phosphoric acid, pH 3.5) | [4] |

| Mobile Phase B | Acetonitrile | [4] |

| Gradient Elution | A typical gradient might start with a higher percentage of aqueous phase and gradually increase the organic phase to elute the compounds. | [3] |

| Flow Rate | 1.0 mL/min | [3] |

| Column Temperature | 30°C | [3] |

| Injection Volume | 10 µL | [3] |

| Detection Wavelength | 210 nm or 225 nm | [1][4] |

4.2.2. System Suitability

Before sample analysis, the chromatographic system should be evaluated for its suitability. This typically involves injecting a standard solution multiple times and assessing parameters such as peak area repeatability (RSD ≤ 2.0%), theoretical plates, and tailing factor.

4.2.3. Quantification

The amount of Impurity A and the remaining Caspofungin can be quantified by comparing the peak areas in the sample chromatograms to those of a reference standard of known concentration. The percentage of impurity is often calculated using the relative peak area method.

Conclusion

The formation of Impurity A is a critical aspect of Caspofungin's stability profile. This technical guide has detailed the primary degradation pathways, namely hydrolysis and thermal degradation, that contribute to its formation. The provided experimental protocols for forced degradation studies and RP-HPLC analysis offer a robust framework for researchers and drug development professionals to investigate the stability of Caspofungin and to quantify Impurity A. While specific quantitative data on the rate of Impurity A formation remains a gap in the public domain, the information presented herein provides a solid foundation for establishing control strategies to minimize impurity levels, thereby ensuring the quality, safety, and efficacy of Caspofungin drug products. Further research focusing on the kinetics of Impurity A formation would be highly valuable to the pharmaceutical industry.

References

A Technical Guide to the Physicochemical Properties of Caspofungin Impurity A

This document provides a comprehensive overview of the physicochemical properties, analytical methodologies, and structural characteristics of Caspofungin Impurity A, a significant process-related impurity in the manufacturing of the antifungal agent Caspofungin. This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of Caspofungin.

Introduction

Caspofungin is a potent semisynthetic lipopeptide antifungal agent belonging to the echinocandin class. It functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[][2] During the manufacturing process of Caspofungin, which is derived from the fermentation of the fungus Glarea lozoyensis, several process-related impurities can be generated.[3] this compound is recognized by the European Pharmacopoeia as a primary impurity that requires stringent monitoring.[3][4] Structurally, it is identified as the serine analogue of Caspofungin, where the threonine residue at position 2 of the cyclic peptide core is substituted by a serine residue.[3]

Physicochemical Properties

This compound shares the fundamental lipopeptide structure of the echinocandin family, which consists of a cyclic hexapeptide core N-acylated with a lipid side chain.[3] Its presence in the final drug product must be carefully controlled to meet regulatory standards.[3]

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | References |

| Systematic Name | 1-((4R,5S)-5-(2-aminoethylamino)-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine)-2-L-serine-5-((3R)-3-hydroxy-L-ornithine)-pneumocandin B0 | [3][4] |

| Synonyms | Caspofungin Serine Analog, Caspofungin Desmethyl Impurity | [5] |

| CAS Number | 1202167-57-4 | [3][6][7][8] |

| Molecular Formula | C₅₁H₈₆N₁₀O₁₅ | [3][6][7][8] |

| Molecular Weight | 1079.29 g/mol | [3][7] |

| Appearance | Solid | [] |

| Storage Conditions | Store at < -15°C, keep dry. | [][7] |

Structural Relationship

The primary structural difference between Caspofungin and Impurity A is a single amino acid substitution. This subtle change necessitates high-resolution analytical techniques for accurate identification and quantification.

Experimental Protocols for Identification and Quantification

The analysis and isolation of this compound rely on advanced chromatographic and spectrometric techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent method for its separation and quantification.[3][4]

HPLC is the cornerstone for analyzing Caspofungin and its impurities, offering the necessary resolution to separate structurally similar compounds.[3]

-

Method Type : Reversed-Phase HPLC (RP-HPLC) is widely used.[3][4]

-

Stationary Phase : C18 (Octadecylsilane) columns are commonly employed for their hydrophobic retention capabilities.[3] A YMC-Pack Polyamine II column (150 x 4.6 mm, 5µm particle size) has also been shown to provide superior resolution.[][6]

-

Mobile Phase :

-

Isocratic Method : A mobile phase consisting of a 0.02 M phosphoric acid buffer (pH 3.5), acetonitrile (B52724), and 2-propanol is used.[][6][9]

-

Gradient Method : A gradient elution using 0.1% formic acid in water and methanol (B129727) or acetonitrile is also effective.[6]

-

-

Column Temperature : The column is generally maintained at 30°C.[][6][9]

-

Detection : UV detection is commonly performed at wavelengths in the low UV region, such as 210 nm or 225 nm, which provides a good response for the peptide backbone.[][3][4][6]

For definitive identification and structural characterization, HPLC is often coupled with Mass Spectrometry (HPLC-MS).[3]

-

Technique : Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are employed.[3]

-

Molecular Weight Confirmation : High-resolution mass spectrometry confirms the monoisotopic molecular weight of 1079.2865 Da for the molecular formula C₅₁H₈₆N₁₀O₁₅.[6]

-

Fragmentation Analysis : In mass spectra, this compound typically displays multi-charge quasi-molecular ions, such as the [M+2H]²⁺ ion at m/z 540.319.[3][4] A distinctive fragment ion at m/z 137.0708 helps differentiate it from Caspofungin and other related impurities.[3][6]

NMR spectroscopy is instrumental for the detailed structural assignment and confirmation of Impurity A as the serine analogue of Caspofungin.[3] Both ¹H-NMR and ¹³C-NMR provide precise information about the chemical environment of each atom.[3]

Table 2: Partial ¹³C and ¹H NMR Chemical Shifts for this compound

| Assignment | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| DMM | 175.4 | - |

| Orn | 173.3 | 4.38 |

| Ser | 173.0 | 4.51 |

| Hyp | 172.9 | 4.30 |

| hTyr | 171.9 | 4.69 |

| hOrn | 171.8 | 4.54 |

| Pro | 170.8 | 4.22 |

| Note: This table represents a partial list of NMR data. Assignments can be mutually interchanged.[3] |

Analytical Workflow

The general workflow for the identification and characterization of this compound involves a multi-step process, starting from the crude drug substance to the final structural elucidation.

Formation and Control

This compound is a process-related impurity that can also be formed through degradation under various stress conditions, such as thermal stress.[3] Its formation is linked to the serine analogue of Pneumocandin B0, a precursor in the Caspofungin synthesis. The control of this impurity is a critical aspect of the manufacturing process, involving in-process controls and robust purification steps like crystallization and chromatography to ensure the final product meets stringent purity requirements.[3] Crude Caspofungin may contain up to 1.0% of Impurity A, which can be significantly reduced through these purification processes.[3][4]

References

- 2. Caspofungin | C52H88N10O15 | CID 16119814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1202167-57-4 | Benchchem [benchchem.com]

- 4. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]

- 5. This compound | CAS No- 1202167-57-4 | Simson Pharma Limited [simsonpharma.com]

- 6. Buy this compound | 1202167-57-4 | > 95% [smolecule.com]

- 7. This compound | 1202167-57-4 | IC139026 [biosynth.com]

- 8. This compound - CAS - 1202167-57-4 | Axios Research [axios-research.com]

- 9. ijapbjournal.com [ijapbjournal.com]

The Emergence of a Critical Quality Attribute: A Technical Guide to the Discovery and Initial Identification of Caspofungin Impurity A

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, initial identification, and characterization of Caspofungin impurity A, a critical quality attribute in the manufacturing of the antifungal agent Caspofungin. This document details the origins of the impurity, the analytical methodologies for its detection and quantification, and its structural elucidation.

Introduction to Caspofungin and the Significance of Impurity A

Caspofungin is a potent, broad-spectrum antifungal agent belonging to the echinocandin class.[1][] It functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell lysis and death.[1][] As a semi-synthetic lipopeptide derived from the fermentation of the fungus Glarea lozoyensis (producing pneumocandin B0), its manufacturing process is complex and susceptible to the formation of impurities.[1][3][4]

Pharmaceutical impurities are substances in a drug product that are not the active pharmaceutical ingredient (API) or excipients. They can be process-related, degradation products, or contaminants.[1] The presence of impurities, even in small amounts, can potentially impact the safety and efficacy of a drug. Therefore, their identification, quantification, and control are paramount in drug development and manufacturing.

This compound has been identified as a significant process-related and degradation impurity.[1][] It is recognized by the European Pharmacopoeia as a primary impurity that necessitates careful monitoring.[1] Structurally, it is the serine analogue of Caspofungin.[1]

Origins and Formation Pathways of Impurity A

The formation of this compound can occur during both the fermentation process to produce the precursor, pneumocandin B0, and the subsequent semi-synthetic steps to yield Caspofungin.[6]

-

Biosynthetic Origin: During the fermentation of Glarea lozoyensis, structurally related analogues to pneumocandin B0 can be produced. If a serine analogue of pneumocandin B0 is formed and not adequately removed during purification, it can be carried through the synthetic process, resulting in the formation of this compound.[7]

-

Degradation Pathways: Caspofungin is susceptible to degradation under various stress conditions, leading to the formation of impurity A.[1][][6]

-

Hydrolysis: The cyclic peptide structure of Caspofungin contains several amide bonds that are susceptible to cleavage in the presence of water.[1][8]

-

Thermal Degradation: Exposure to elevated temperatures can induce the degradation of Caspofungin, with impurity A being a prominent degradation product.[6]

-

Acid and Base Degradation: Forced degradation studies have shown that Caspofungin degrades in both acidic and basic conditions, contributing to the formation of impurity A.[4][6][9]

-

Oxidative Stress: The presence of oxidizing agents can also lead to the degradation of Caspofungin and the formation of impurities, including impurity A.[4][6]

-

The following diagram illustrates the logical relationship between the origins and the formation of this compound.

Figure 1. Formation pathways of this compound.

Initial Identification and Structural Elucidation

The initial identification of this compound relied on advanced analytical techniques to separate it from the parent drug and elucidate its structure.

Isolation of Impurity A

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for isolating Impurity A to be used as a reference standard.[1] This technique allows for the separation of the impurity from Caspofungin and other related substances based on their hydrophobicity.

Structural Characterization

The definitive structure of Impurity A was determined using a combination of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirmed the molecular formula of Impurity A as C₅₁H₈₆N₁₀O₁₅, with a monoisotopic molecular weight of 1079.2865 Da.[6] Electrospray ionization in positive mode typically generates a protonated molecular ion [M+H]⁺ at m/z 1080.6.[6] Fragmentation analysis helped to identify the amino acid sequence and the structure of the lipid side chain, revealing the substitution of an amino acid in the cyclic peptide core compared to Caspofungin.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) on the isolated impurity provided detailed information about the connectivity of atoms, confirming the presence of a serine residue in place of another amino acid, thus establishing it as the serine analogue of Caspofungin.

The systematic chemical name for this compound is l-((4R,5S)-5-(2-Aminoethylamino)-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine)-2-L-serine-5-((3R)-3-hydroxy-L-ornithine)-pneumocandin B0.[1]

Analytical Methodologies for Detection and Quantification

The routine detection and quantification of this compound are crucial for quality control during the manufacturing process. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most widely used technique.[1]

The following diagram outlines a typical experimental workflow for the analysis of this compound.

Figure 2. Experimental workflow for Impurity A analysis.

Experimental Protocols

Below are detailed methodologies for the key experiments used in the identification and quantification of this compound.

-

Objective: To separate and quantify Caspofungin and Impurity A.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Chromatographic Conditions (Example 1): [][9]

-

Column: YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a mixture of 0.02 M phosphoric acid buffer (pH 3.5), acetonitrile, and 2-propanol.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

-

Chromatographic Conditions (Example 2): [3][4]

-

Column: YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm)

-

Mobile Phase: Gradient elution with Mobile Phase A (e.g., buffer) and Mobile Phase B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 225 nm is frequently utilized, with 210 nm also being effective.[1]

-

Injection Volume: 10 µL

-

-

Objective: To confirm the identity of Impurity A by determining its mass-to-charge ratio.

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Orbitrap instrument).

-

Chromatographic Conditions: Similar to the RP-HPLC methods described above to achieve separation before introduction into the mass spectrometer.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: Operated in full scan mode to detect the molecular ions and in product ion scan mode to obtain fragmentation patterns for structural confirmation.

-

Data Acquisition: High-resolution mass measurements are performed to determine the accurate mass and elemental composition.

-

-

Objective: To investigate the stability of Caspofungin and identify potential degradation products, including Impurity A.

-

Methodology:

-

Prepare solutions of Caspofungin in various stress conditions.

-

Acidic Hydrolysis: Treat with 0.1 M - 0.5 M HCl at elevated temperatures (e.g., 50-80°C) for a defined period (e.g., 30 minutes to 8 hours).[4][6]

-

Basic Hydrolysis: Treat with 0.1 M - 0.5 M NaOH at room temperature or elevated temperatures for a defined period.[4][6]

-

Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 0.2% - 3% H₂O₂) at room temperature or elevated temperatures.[4][6]

-

Thermal Degradation: Expose a solid sample or solution of Caspofungin to dry heat (e.g., 80°C) for a specified duration.[6]

-

Photolytic Degradation: Expose a solution of Caspofungin to UV light.[4]

-

After the specified stress period, neutralize the acidic and basic samples.

-

Analyze all stressed samples by RP-HPLC to identify and quantify the degradation products formed, comparing the chromatograms to that of an unstressed sample and a reference standard of Impurity A.

-

Quantitative Data Summary

The control of Impurity A levels is critical. Purification procedures are implemented to reduce its concentration in the final drug substance.

| Parameter | Value | Reference |

| Chemical Formula | C₅₁H₈₆N₁₀O₁₅ | [6][10] |

| Molecular Weight | 1079.31 g/mol | [6][10] |

| CAS Number | 1202167-57-4 | [6][10] |

| Typical Level in Crude Caspofungin | Up to 1.0% | [1] |

| Typical Level in Purified Caspofungin | As low as 0.16% | [7] |

| HPLC-MS LOD | 0.01 - 0.1 µg/mL | [6] |

| HPLC-MS LOQ | 0.05 - 0.2 µg/mL | [6] |

| UV Detection Wavelengths for HPLC | 210 nm, 225 nm | [1][] |

Conclusion

The discovery and initial identification of this compound represent a critical step in ensuring the quality, safety, and efficacy of Caspofungin. Through the application of advanced analytical techniques such as RP-HPLC and HPLC-MS, its structure as the serine analogue of Caspofungin has been elucidated. Understanding its formation through both biosynthetic and degradation pathways allows for the implementation of robust control strategies during manufacturing and storage. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and control of impurities in complex pharmaceutical products.

References

- 1. This compound | 1202167-57-4 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. impactfactor.org [impactfactor.org]

- 6. Buy this compound | 1202167-57-4 | > 95% [smolecule.com]

- 7. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]

- 8. Assessment and Development of the Antifungal Agent Caspofungin for Aerosolized Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijapbjournal.com [ijapbjournal.com]

- 10. This compound | 1202167-57-4 | IC139026 [biosynth.com]

Unveiling the Toxicological Profile of Caspofungin Impurity A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information regarding Caspofungin Impurity A. It is intended for research and informational purposes only. A key finding of this review is the absence of publicly available, specific toxicological studies on this compound. Therefore, this guide focuses on the toxicological profile of the parent compound, Caspofungin, and outlines the standard methodologies for the toxicological assessment of such impurities.

Executive Summary

Caspofungin, a cornerstone of antifungal therapy, is a semi-synthetic lipopeptide belonging to the echinocandin class. Its manufacturing process and subsequent degradation can yield various impurities, with this compound being a notable species. Identified as the serine analogue of Caspofungin, this impurity is a process-related substance and a potential degradant that requires careful monitoring and control to ensure the safety and efficacy of the final drug product.[1][] The European Pharmacopoeia officially recognizes this compound, underscoring its regulatory significance.[1] While robust analytical methods exist for its detection and quantification, a specific toxicological profile for this compound is not publicly available. This guide consolidates the known toxicological data of the parent drug, Caspofungin, and provides detailed experimental protocols for assessing the potential toxicity of Impurity A, thereby offering a framework for its safety evaluation.

Introduction to Caspofungin and Impurity A

Caspofungin exerts its antifungal effect by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell lysis and death.[1][][4] This mechanism is highly specific to fungi, contributing to Caspofungin's generally favorable safety profile in humans.[5]

This compound is structurally similar to the active pharmaceutical ingredient (API), differing by the substitution of an amino acid in the cyclic peptide core.[1] It can arise during the semi-synthesis of Caspofungin from its precursor, Pneumocandin B0, or through degradation of the final drug substance.[1] Regulatory bodies require that impurities in pharmaceutical products are identified, quantified, and controlled within acceptable limits, which are established based on safety data.[1][]

Toxicological Profile of Caspofungin (Parent Compound)

In the absence of direct data for Impurity A, the toxicological profile of Caspofungin provides a critical reference point. The primary toxicities associated with Caspofungin are hepatotoxicity and, to a lesser extent, cardiotoxicity.

Hepatotoxicity

Elevations in liver enzymes have been observed in patients treated with Caspofungin. While often transient, these findings necessitate monitoring of liver function during therapy.

| Parameter | Observation | Patient Population/Model | Reference |

| Liver Function Tests | Grade ≥3 hepatotoxicity events | Hospitalized patients | [] |

| - Anidulafungin | 37.2% of patients | Hospitalized patients | [] |

| - Caspofungin | 22.4% of patients | Hospitalized patients | [] |

| - Micafungin | 23.3% of patients | Hospitalized patients | [] |

| Reporting Odds Ratio (ROR) for Drug-Induced Liver Injury (DILI) | ROR = 6.12 (95% CI: 5.36–6.98) | FDA Adverse Event Reporting System | [7] |

Cardiotoxicity

Preclinical studies have suggested a potential for Caspofungin to induce cardiotoxicity, particularly at high concentrations. These effects are thought to be related to mitochondrial damage.

| Parameter | Observation | Model | Reference |

| Cardiac Contractility | Statistically significant decrease | Isolated rat hearts | [4] |

| Cardiac Output & Blood Pressure | Dose-dependent decrease | In vivo rat model | [] |

| Mitochondrial Integrity | Enlarged mitochondria and disintegrating myofibrils | Transmission Electron Microscopy of rat heart tissue | [4] |

| Lethal Dose (LD50) | 38 mg/kg | Male rats | [] |

Genotoxicity and Cytotoxicity

Caspofungin has been evaluated in a standard battery of genotoxicity tests and has not shown evidence of mutagenic or genotoxic potential. In vitro cytotoxicity has been observed at higher concentrations.

| Assay | Result | Model | Reference |

| Ames Test | Not mutagenic | In vitro bacterial assay | [8] |

| Mammalian Cell Mutagenesis Assay | Not mutagenic | V79 Chinese hamster lung fibroblasts | [8] |

| Chromosome Aberration Assay | Not genotoxic | Chinese hamster ovary cells | [8] |

| Mouse Bone Marrow Chromosomal Test | Not genotoxic | In vivo mouse model (up to 12.5 mg/kg) | [8] |

| Acute Cytotoxicity | Signs of toxicity at ≥0.3 mg/ml | Vero and Chang cells (epithelial origin) | |

| Chronic Cytotoxicity | Observed at ≥0.3 mg/ml | Vero and Chang cells (epithelial origin) |

Methodologies for Toxicological Assessment of this compound

A comprehensive toxicological evaluation of a pharmaceutical impurity like this compound typically involves a battery of in vitro and in vivo tests to assess its potential for cytotoxicity, genotoxicity, and other adverse effects. The following sections detail the standard experimental protocols for key in vitro assays.

Hypothetical Experimental Workflow

The following diagram illustrates a typical workflow for the initial toxicological screening of a pharmaceutical impurity.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Expose the cells to various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

-

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

-

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate (B86563) to pyruvate, which then drives a reaction that produces a colored or fluorescent product.

-

Protocol:

-

Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt).

-

Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

-

Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

-

Genotoxicity Assays

This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

Principle: The test substance is assessed for its ability to cause mutations that revert the bacteria from being unable to synthesize an essential amino acid (e.g., histidine) to being able to synthesize it, allowing them to grow on a minimal medium.

-

Protocol:

-

Strain Selection: Use a panel of bacterial strains with different known mutations to detect various types of mutagens.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

-

Exposure: Expose the bacterial strains to a range of concentrations of this compound using either the plate incorporation or pre-incubation method.

-

Plating: Plate the treated bacteria on a minimal agar (B569324) medium lacking the essential amino acid.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies.

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

-

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Principle: Cultured mammalian cells are exposed to the test substance, and then metaphase cells are analyzed microscopically for chromosomal damage.

-

Protocol:

-

Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures.

-

Exposure: Treat the cells with at least three concentrations of this compound, with and without metabolic activation (S9), for a defined period.

-

Metaphase Arrest: Add a metaphase-arresting substance (e.g., colcemid) to accumulate cells in metaphase.

-

Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and prepare microscope slides.

-

Microscopic Analysis: Score at least 200 metaphases per concentration for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Data Analysis: A positive result is indicated by a statistically significant, concentration-dependent increase in the frequency of cells with structural chromosomal aberrations.

-

Potential Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of action of Caspofungin is the inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the integrity of the fungal cell wall. This target is absent in mammalian cells. However, the observed toxicities of Caspofungin in mammalian systems, such as cardiotoxicity and hepatotoxicity, suggest potential off-target effects. While the precise mechanisms are not fully elucidated, hypotheses include interactions with the cell membrane due to the lipophilic side chain of the molecule, and potential mitochondrial dysfunction.

The following diagram illustrates the known fungal-specific mechanism and a hypothesized pathway for off-target toxicity in mammalian cells.

Conclusion and Future Directions

This compound is a critical quality attribute of Caspofungin that must be controlled to ensure patient safety. This technical guide highlights a significant gap in the publicly available literature regarding the specific toxicological profile of this impurity. While the parent compound, Caspofungin, has a well-characterized safety profile, direct toxicological data for Impurity A is lacking.

For drug development professionals and researchers, the path forward involves a systematic evaluation of Impurity A's potential toxicity using the standard methodologies outlined in this guide. A tiered approach, beginning with in vitro cytotoxicity and genotoxicity assays, is recommended. The results of these initial screens will determine the necessity of further in vivo studies. Understanding the toxicological profile of this compound is essential for establishing appropriate specifications and ensuring the overall safety of Caspofungin-containing drug products.

References

- 1. This compound | 1202167-57-4 | Benchchem [benchchem.com]

- 4. Caspofungin | C52H88N10O15 | CID 16119814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 7. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]

- 8. This compound Acetate Salt | LGC Standards [lgcstandards.com]

Technical Guide: Caspofungin Impurity A - Identification, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell death.[1][2][3] As with any pharmaceutical compound, the presence of impurities in the final drug product is a critical quality attribute that must be carefully controlled. Caspofungin impurity A is a known process-related impurity and a potential degradation product of Caspofungin.[1][2][] This technical guide provides a comprehensive overview of this compound, including its chemical identity, analytical methodologies for its quantification, and protocols for its isolation and characterization.

Chemical Identification

This compound is structurally very similar to the active pharmaceutical ingredient, differing by a single amino acid substitution in the cyclic peptide core.[1]

| Common Name | This compound |

| CAS Number | 1202167-57-4[5] |

| Molecular Formula | C₅₁H₈₆N₁₀O₁₅[5] |

| Molecular Weight | 1079.29 g/mol [5] |

| Synonyms | Caspofungin Desmethyl Impurity; Caspofungin Serine Analog |

Data Presentation: Analytical Method Validation

The accurate quantification of this compound is crucial for ensuring the quality and safety of Caspofungin drug products. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.[1] The following table illustrates sample data from an accuracy assessment of a validated HPLC method, demonstrating the method's capability to provide results that are in close agreement with the true values.

| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 50% | 5.0 | 4.96 | 99.2% |

| 100% | 10.0 | 10.01 | 100.1% |

| 150% | 15.0 | 15.03 | 100.2% |

| This table is for illustrative purposes. Actual values are method-dependent.[1] |

Experimental Protocols

Analytical Method for Quantification of this compound using RP-HPLC

This protocol describes a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in a Caspofungin drug substance or product.

a. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.

b. Chromatographic Conditions:

-

Column: Synergi Hydro-RP or equivalent C18 column.[6]

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.02 M phosphoric acid, pH 3.5) and an organic modifier (e.g., acetonitrile).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 30°C.[]

-

Detection Wavelength: 225 nm.[6]

-

Injection Volume: 10 µL.

c. Sample Preparation:

-

Accurately weigh and dissolve the Caspofungin sample in a diluent, typically a mixture of acetonitrile (B52724) and water (1:1 v/v), to obtain a known concentration.[6]

-

Filter the solution through a 0.45 µm filter before injection.

d. Analysis:

-

Inject the prepared sample solution into the HPLC system.

-

Record the chromatogram and determine the peak area for this compound.

-

Quantify the amount of the impurity by comparing its peak area to that of a known reference standard of this compound.[6]

Isolation of this compound using Preparative Chromatography

This protocol outlines a general procedure for the isolation of this compound from a crude Caspofungin mixture using preparative liquid chromatography.

a. Instrumentation:

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) or Medium-Pressure Liquid Chromatography (MPLC) system.

-

Fraction collector.

-

Lyophilizer.

b. Chromatographic Conditions:

-

Column: Reversed-phase C18 resin.[6]

-

Mobile Phase: A mixture of an aqueous buffer containing acetic acid and an organic solvent such as acetonitrile or ethanol. The elution is typically performed using a gradient.[6]

-

Loading: The crude Caspofungin solution is loaded onto the column.

c. Procedure:

-

The crude Caspofungin mixture is dissolved in an appropriate solvent and loaded onto the preparative column.[1]

-

The separation is performed using the defined mobile phase gradient.

-

Fractions are collected at regular intervals using a fraction collector.[1]

-

Each fraction is analyzed by analytical HPLC to determine the purity and identify the fractions containing the highest concentration of this compound.[6]

-

The enriched fractions are pooled together.[1]

-

The solvent is removed from the pooled fractions, often by lyophilization, to obtain the isolated this compound as a solid.[6]

Characterization of this compound

The structural identity of the isolated impurity is confirmed using spectroscopic techniques.

a. Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the impurity. The expected [M+H]⁺ ion for this compound is at m/z 1079.630.[6]

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the impurity. Comparison of the NMR spectra of the impurity with that of Caspofungin will confirm the substitution of the threonine residue with a serine residue.

Mandatory Visualization

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

References

- 1. This compound | 1202167-57-4 | Benchchem [benchchem.com]

- 2. Buy this compound | 1202167-57-4 | > 95% [smolecule.com]

- 3. impactfactor.org [impactfactor.org]

- 5. This compound | 1202167-57-4 | IC139026 [biosynth.com]

- 6. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]

- 7. ijapbjournal.com [ijapbjournal.com]

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth review of the related substances of Caspofungin, a critical antifungal agent. It details the origins of these impurities, methods for their identification and quantification, and strategies for their control to ensure the quality, safety, and efficacy of the final drug product.

Introduction to Caspofungin and its Related Substances

Caspofungin is a semi-synthetic lipopeptide antifungal drug belonging to the echinocandin class. It is produced by the chemical modification of Pneumocandin B0, a fermentation product of the fungus Glarea lozoyensis.[1][2] Caspofungin exerts its antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] During the manufacturing process and upon storage, various related substances, including synthesis byproducts and degradation products, can arise. These impurities must be carefully monitored and controlled to meet regulatory standards.

The primary sources of Caspofungin-related substances are:

-

Synthetic Impurities: These are byproducts formed during the multi-step chemical conversion of Pneumocandin B0 to Caspofungin. They can include isomers, incompletely reacted intermediates, and products of side reactions.[2] For instance, if the starting material, Pneumocandin B0, is contaminated with its serine analogue, this can lead to the formation of the corresponding serine analogue of Caspofungin (Impurity A).

-

Degradation Products: Caspofungin can degrade under various stress conditions such as hydrolysis, oxidation, and heat. The primary degradation route is hydrolysis, which can lead to the opening of the cyclic peptide ring and subsequent dimerization.[3]

Quantitative Analysis of Caspofungin-Related Substances

Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) establish acceptance criteria for impurities in active pharmaceutical ingredients (APIs) and finished drug products. While a specific monograph for Caspofungin Acetate (B1210297) is under development by the USP, the identification and control of related substances are guided by established analytical procedures.

Data Summary of Key Related Substances

The following table summarizes key known related substances of Caspofungin. Relative Retention Time (RRT) is a critical parameter in their chromatographic identification. Correction factors are used to adjust for differences in detector response between the impurity and the API, ensuring accurate quantification.

| Impurity Name | Typical RRT | Correction Factor | Notes |

| Impurity A | ~ 0.97 | 1.48 | Serine analogue of Caspofungin. |

| Caspofungin | 1.00 | 1.00 | Active Pharmaceutical Ingredient |

| Impurity B | ~ 1.15 | 1.32 | Process-related impurity. |

| Impurity E | ~ 1.48 | 1.28 | Process-related impurity. |

| Impurity D | ~ 1.59 | 1.08 | Process-related impurity. |

| Pneumocandin B0 | ~ 1.67 | 1.01 | Starting material for synthesis. |

Data sourced from a validated RP-HPLC method.[2][4]

Experimental Protocols

Accurate detection and quantification of Caspofungin-related substances rely on robust analytical methodologies. Below are detailed protocols for the key experimental techniques employed.

Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is a stability-indicating assay used to separate and quantify Caspofungin and its related substances.[5]

-

Chromatographic System:

-

Instrument: A gradient High-Performance Liquid Chromatograph system with a UV detector.

-

Column: YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent.

-

Column Temperature: 30°C.

-

Sample Tray Temperature: 4°C.

-

Flow Rate: 1.0 mL/minute.

-

Detection Wavelength: 225 nm.

-

Injection Volume: 10 µL.

-

-

Reagents and Solutions:

-

Mobile Phase A: Prepare a solution of 0.82 g/L of Sodium Acetate in water and adjust the pH to 4.0 with glacial acetic acid.[5]

-

Mobile Phase B: Acetonitrile (B52724).

-

Diluent: A mixture of acetonitrile and water (1:1 v/v).

-

-

Gradient Program:

| Time (minutes) | Mobile Phase B (%) |

| 0 | 33 |

| 14.5 | 33 |

| 35 | 50 |

| 50 | 80 |

| 70 | 33 |

-

Sample Preparation:

-

Accurately weigh and dissolve the Caspofungin Acetate sample in the diluent to achieve a target concentration of approximately 0.55 mg/mL.

-

Isolation by Preparative HPLC

To obtain pure reference standards of impurities for characterization and as analytical markers, preparative HPLC is employed.

-

Principle: The principles are similar to analytical HPLC, but on a larger scale to allow for the collection of purified fractions of each compound.

-

Column: A reversed-phase C18 column with a larger diameter and particle size is typically used to handle higher sample loads.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic modifier like acetonitrile is used. The gradient is optimized to maximize the resolution between the impurity of interest and other components.

-

Procedure:

-

Dissolve the crude Caspofungin mixture in the mobile phase.

-

Inject a large volume of the solution onto the preparative column.

-

Collect fractions as they elute from the column.

-

Analyze the collected fractions using analytical HPLC to identify those containing the pure impurity.

-

Pool the pure fractions and remove the solvent (e.g., by lyophilization) to obtain the isolated impurity.[6][7][8]

-

Structural Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the exact mass of the impurities. This information allows for the deduction of their elemental composition. Tandem MS (MS/MS) is used to fragment the molecules, providing structural information based on the fragmentation patterns. For example, Caspofungin Impurity A has been identified by its [M+2H]2+ ion at m/z 540.319 and its [M+H]+ ion at 1079.630.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the complete chemical structure of isolated impurities. By analyzing the chemical shifts, coupling constants, and other NMR data, the precise arrangement of atoms in the molecule can be determined.[9][10][11]

Visualized Pathways and Workflows

Synthesis and Impurity Formation Pathway

The semi-synthesis of Caspofungin from Pneumocandin B0 involves several key steps where impurities can be introduced or formed. The following diagram illustrates this process.

Caption: Semi-synthetic pathway of Caspofungin and formation of Impurity A.

Experimental Workflow for Impurity Profiling

A systematic workflow is essential for the identification, isolation, and characterization of related substances in a drug product.

Caption: Workflow for impurity identification and characterization.

Caspofungin Degradation Pathway

Echinocandins are susceptible to degradation, primarily through hydrolysis, which leads to the opening of the macrocyclic ring.

Caption: General degradation pathway of Caspofungin via hydrolysis.

Conclusion

The control of related substances is a critical aspect of ensuring the quality and safety of Caspofungin. A thorough understanding of the origin of these impurities, coupled with robust and validated analytical methods, is essential for drug development and manufacturing. This guide has outlined the primary related substances, provided detailed experimental protocols for their analysis, and visualized the key pathways and workflows involved. Continuous monitoring and characterization of the impurity profile are paramount throughout the lifecycle of the drug product to guarantee patient safety and therapeutic efficacy.

References

- 1. PROCESS FOR THE PREPARATION OF CASPOFUNGIN - Patent 3620462 [data.epo.org]

- 2. researchgate.net [researchgate.net]

- 3. Assessment and Development of the Antifungal Agent Caspofungin for Aerosolized Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. impactfactor.org [impactfactor.org]

- 6. This compound | 1202167-57-4 | Benchchem [benchchem.com]

- 7. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]

- 8. CN113801237A - Preparation method of caspofungin acetate impurity E - Google Patents [patents.google.com]

- 9. Effect of Caspofungin on Metabolite Profiles of Aspergillus Species Determined by Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of caspofungin on metabolite profiles of Aspergillus species determined by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for the Analytical Detection of Caspofungin Impurity A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It is a critical therapeutic option for treating invasive fungal infections, particularly those caused by Candida and Aspergillus species. During the manufacturing process and upon storage, several process-related impurities and degradation products can arise. One of the most significant of these is Caspofungin Impurity A, which has been identified as a serine analogue of the active pharmaceutical ingredient (API).[1]

The accurate detection and quantification of Impurity A are crucial for ensuring the quality, safety, and efficacy of Caspofungin drug products.[] Regulatory bodies require stringent control over impurity levels, making robust analytical methods essential for batch release testing and stability studies.[][] This document provides a detailed analytical method and protocol for the detection and quantification of this compound, primarily utilizing High-Performance Liquid Chromatography (HPLC).

Analytical Method Overview

The principal analytical technique for the separation and quantification of Caspofungin and its related impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This method offers high resolution and sensitivity, enabling the effective separation of structurally similar compounds like Caspofungin and Impurity A.[1]

The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.[1] Detection is commonly achieved using Ultraviolet (UV) spectrophotometry, with Liquid Chromatography-Mass Spectrometry (LC-MS) employed for definitive identification and characterization.[1]

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the analysis of this compound.

Materials and Reagents

-

Caspofungin Acetate reference standard

-

This compound reference standard[][4]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

2-Propanol (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Ammonia (B1221849) solution (analytical grade)

-

Water (HPLC grade or equivalent)

-

Glacial Acetic Acid (analytical grade)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and UV detector. An Agilent 1260 Infinity system or equivalent is suitable.[5]

-

LC-MS system (for peak identification and confirmation)[1]

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions

Two exemplary RP-HPLC methods are provided below, derived from published literature. Method 1 is a gradient method suitable for resolving multiple impurities, while Method 2 is an isocratic method for routine quality control.

| Parameter | Method 1: Gradient Elution[4][6] | Method 2: Isocratic Elution[][7] |

| Column | Synergi Hydro-RP, 150 x 4.6 mm, 4 µm or YMC Hydrosphere C18, 150 x 4.6 mm, 3 µm | YMC-Pack Polyamine II, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.06 M Phosphoric acid, pH 2.0 (adjusted with ammonia) | 0.02 M Phosphoric acid buffer, pH 3.5 (adjusted with ammonia) |

| Mobile Phase B | Acetonitrile:Water (85:15 v/v) | Acetonitrile |

| Mobile Phase C | Methanol:Buffer (80:18 v/v) | 2-Propanol |

| Elution Mode | Gradient | Isocratic |

| Gradient Program | A complex gradient program is typically used. For example: Start with a higher percentage of aqueous phase, gradually increasing the organic phase to elute the analytes. A 70-minute runtime is suggested.[5][6] | Mobile Phase Composition: Buffer:Acetonitrile:2-Propanol (28:58:14 v/v/v) |

| Flow Rate | 1.0 mL/min[4][6] | 1.0 mL/min[][7] |

| Column Temperature | 25-30°C[4][6] | 30°C[][7] |

| Detection Wavelength | 225 nm[1][4] (Other reported wavelengths include 210 nm and 215 nm[1][][8]) | 210 nm[][7] |

| Injection Volume | 10 µL[6] | 20 µL |

| Diluent | Phosphoric acid buffer:Methanol (20:80 v/v)[7] or Acetonitrile:Water (1:1 v/v)[4] | Phosphoric acid buffer:Methanol (20:80 v/v)[7] |

Preparation of Solutions

3.4.1. Buffer Preparation (for Method 1) To prepare the 0.06 M phosphoric acid buffer, dilute the appropriate amount of phosphoric acid in HPLC grade water and adjust the pH to 2.0 ± 0.05 with a dilute ammonia solution.

3.4.2. Standard Solution Preparation Accurately weigh approximately 5.5 mg of Caspofungin Acetate reference standard and transfer it to a 10 mL volumetric flask.[5] Dissolve and dilute to volume with the chosen diluent. This yields a concentration of about 550 µg/mL.

3.4.3. Impurity Standard (System Suitability) Preparation Accurately weigh about 1 mg of this compound reference standard into a 20 mL volumetric flask.[5][6] Dissolve and dilute to volume with the diluent. This solution can be used for peak identification and system suitability checks. For a mixed standard, appropriate amounts of Caspofungin and its impurities can be combined.